Cas no 1251676-42-2 (N-(4-bromo-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine)

N-(4-bromo-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound featuring a naphthyridine ring with unique substituents. Its structural complexity offers versatile applications in chemical synthesis and drug discovery. This compound demonstrates excellent stability, facilitating reliable synthesis and usage. Its multifunctional nature enables facile transformations into diverse derivatives, broadening its utility in research and development.
N-(4-bromo-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine structure
1251676-42-2 structure
商品名:N-(4-bromo-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
CAS番号:1251676-42-2
MF:C21H21BrN4OS
メガワット:457.386642217636
CID:5397015

N-(4-bromo-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine 化学的及び物理的性質

名前と識別子

    • [4-[(4-Bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridin-3-yl]-4-thiomorpholinylmethanone
    • N-(4-bromo-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
    • インチ: 1S/C21H21BrN4OS/c1-13-11-15(4-6-18(13)22)25-19-16-5-3-14(2)24-20(16)23-12-17(19)21(27)26-7-9-28-10-8-26/h3-6,11-12H,7-10H2,1-2H3,(H,23,24,25)
    • InChIKey: RQBDMKVGDBPMMU-UHFFFAOYSA-N
    • ほほえんだ: C(C1=C(NC2=CC=C(Br)C(C)=C2)C2C(N=C1)=NC(C)=CC=2)(N1CCSCC1)=O

計算された属性

  • せいみつぶんしりょう: 456.062
  • どういたいしつりょう: 456.062
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 3
  • 複雑さ: 547
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.4A^2

じっけんとくせい

  • 密度みつど: 1.478±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 606.9±55.0 °C(Predicted)
  • 酸性度係数(pKa): 5.46±0.30(Predicted)

N-(4-bromo-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3406-2666-5μmol
N-(4-bromo-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
1251676-42-2
5μmol
$63.0 2023-09-10
Life Chemicals
F3406-2666-40mg
N-(4-bromo-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
1251676-42-2
40mg
$140.0 2023-09-10
Life Chemicals
F3406-2666-20mg
N-(4-bromo-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
1251676-42-2
20mg
$99.0 2023-09-10
Life Chemicals
F3406-2666-4mg
N-(4-bromo-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
1251676-42-2
4mg
$66.0 2023-09-10
Life Chemicals
F3406-2666-2μmol
N-(4-bromo-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
1251676-42-2
2μmol
$57.0 2023-09-10
Life Chemicals
F3406-2666-20μmol
N-(4-bromo-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
1251676-42-2
20μmol
$79.0 2023-09-10
Life Chemicals
F3406-2666-10μmol
N-(4-bromo-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
1251676-42-2
10μmol
$69.0 2023-09-10
Life Chemicals
F3406-2666-2mg
N-(4-bromo-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
1251676-42-2
2mg
$59.0 2023-09-10
Life Chemicals
F3406-2666-5mg
N-(4-bromo-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
1251676-42-2
5mg
$69.0 2023-09-10
Life Chemicals
F3406-2666-10mg
N-(4-bromo-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
1251676-42-2
10mg
$79.0 2023-09-10

N-(4-bromo-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine 関連文献

N-(4-bromo-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amineに関する追加情報

Professional Introduction to N-(4-bromo-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine (CAS No. 1251676-42-2)

N-(4-bromo-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1251676-42-2, represents a pinnacle of molecular design and functionality, combining multiple pharmacophoric elements to exhibit promising biological activities. The intricate structure of this molecule, featuring a naphthyridine core adorned with bromo and methyl substituents on the phenyl ring, as well as a thiomorpholine moiety, positions it as a candidate for further exploration in drug discovery.

The naphthyridine scaffold is a well-documented heterocyclic system known for its versatility in medicinal chemistry. Its planar structure and ability to engage in multiple hydrogen bonding interactions make it an ideal candidate for binding to biological targets. In particular, the 1,8-naphthyridine moiety has been extensively studied for its potential as an anti-inflammatory and anticancer agent. The presence of the 7-methyl substituent enhances the lipophilicity of the molecule, improving its membrane permeability—a crucial factor for drug bioavailability.

The phenyl ring at the 4-position is substituted with a bromine atom and a methyl group. The bromine atom introduces electrophilic reactivity, which can be exploited in further derivatization or cross-coupling reactions. This feature is particularly valuable in synthetic chemistry, where such halogenated aromatic rings are often used as handles for introducing additional functional groups. The methyl group at the 3-position adds steric bulk, which can influence the compound's binding affinity and selectivity by modulating interactions with biological targets.

The most intriguing feature of N-(4-bromo-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is the incorporation of a thiomorpholine carbonyl group. Thiomorpholine derivatives are known for their ability to act as chelating agents and have been explored in various therapeutic contexts. The thiomorpholine ring can form stable complexes with metal ions, which has implications for applications in metallodrug development. Additionally, the carbonyl group adjacent to the thiomorpholine moiety provides a site for further chemical modification, allowing for the creation of analogs with tailored properties.

In recent years, there has been growing interest in developing small molecules that can modulate protein-protein interactions (PPIs). N-(4-bromo-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine exhibits structural features that make it a potential PPI modulator. The naphthyridine core and the extended aromatic system can interact with hydrophobic pockets on protein surfaces, while the thiomorpholine moiety can engage in hydrogen bonding or metal coordination interactions. Such multifaceted binding capabilities are essential for developing drugs that target complex biological pathways.

The compound's potential applications extend to oncology, where it has been hypothesized to interfere with key signaling pathways involved in cancer cell proliferation and survival. Preclinical studies have suggested that molecules with similar structural motifs can inhibit kinases and other enzymes implicated in tumor growth. The bromo and methyl substituents on the phenyl ring may enhance binding affinity to these targets by optimizing steric and electronic interactions. Furthermore, the thiomorpholine carbonyl group could serve as a scaffold for developing proteasome inhibitors or other enzyme-targeting agents.

In addition to its pharmacological potential, N-(4-bromo-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine represents an excellent example of how computational chemistry can guide drug discovery efforts. Advanced molecular modeling techniques have been employed to predict its binding modes to various biological targets. These simulations have provided insights into how different parts of the molecule interact with proteins and have informed strategies for optimizing its activity. Such computational approaches are becoming increasingly integral to modern medicinal chemistry workflows.

The synthesis of this compound exemplifies the sophistication of contemporary organic synthesis methodologies. Key steps involve multi-step sequences that require precise control over reaction conditions to achieve high yields and purity. Transition-metal-catalyzed cross-coupling reactions play a pivotal role in constructing the naphthyridine core and incorporating the bromo and methyl substituents onto the phenyl ring. The introduction of the thiomorpholine moiety is achieved through nucleophilic substitution reactions or other strategic transformations that highlight the versatility of modern synthetic techniques.

Evaluation of N-(4-bromo-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine in vitro has revealed intriguing biological profiles. Initial assays have shown activity against several cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, preliminary studies indicate that it may exhibit anti-inflammatory properties by modulating cytokine production pathways. These findings underscore its promise as a lead compound for further development.

The compound's physicochemical properties are also worth noting. Its solubility profile suggests that it may be suitable for formulation into various delivery systems, including oral tablets or injectable solutions. Additionally, its stability under different storage conditions is being assessed to ensure long-term viability during clinical development.

In conclusion, N-(4-bromo-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-am ine (CAS No. 1251676-42-2) is a structurally complex and functionally versatile molecule with significant potential in pharmaceutical research and development. Its unique combination of pharmacophoric elements positions it as a promising candidate for further exploration in oncology and other therapeutic areas where PPI modulation is key.

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